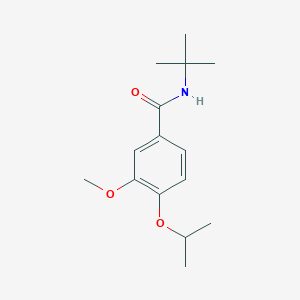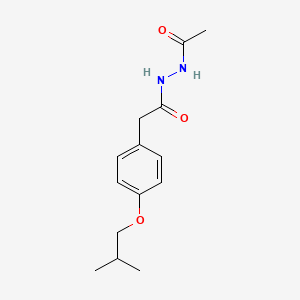![molecular formula C12H11ClN2O3S B5887510 ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)
ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate, also known as COTEA, is a chemical compound that has gained significant attention in the field of scientific research. COTEA is a thioester derivative of oxadiazole, which has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of enzymes involved in inflammation and pain. This compound has also been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may exert its antimicrobial effects by disrupting cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. This compound has also been shown to have antibacterial and antifungal activity. In addition, this compound has been shown to have herbicidal activity, making it a potential candidate for use in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is its ease of synthesis, making it readily available for research purposes. Another advantage is its broad range of potential applications in various fields of scientific research. However, a limitation of this compound is its relatively limited understanding of its mechanism of action, which may hinder its potential for use as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research involving ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate. One potential direction is to further investigate its mechanism of action, which may provide insight into its potential therapeutic applications. Another potential direction is to investigate its potential as an herbicide, which may have implications for agriculture. Additionally, further studies may be conducted to investigate its potential as an antimicrobial agent, specifically in the treatment of bacterial and fungal infections.
Métodos De Síntesis
The synthesis of ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate involves the reaction of 4-chlorophenylhydrazine with ethyl chloroacetate to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with ethyl iodide to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a readily available compound for research purposes.
Aplicaciones Científicas De Investigación
Ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and analgesic agent. This compound has also been studied for its potential use as an antifungal and antibacterial agent. In addition, this compound has been investigated for its potential as an agrochemical, specifically as a herbicide.
Propiedades
IUPAC Name |
ethyl 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-2-17-10(16)7-19-12-15-14-11(18-12)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABQLDFDXZVZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)



![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5887464.png)




![2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)
![2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)

![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)
![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)